molecular formula C26H32O4 B13418990 trans-Methylbixin CAS No. 62697-46-5

trans-Methylbixin

Cat. No.: B13418990
CAS No.: 62697-46-5
M. Wt: 408.5 g/mol
InChI Key: UNTSJRBZLAUZBX-VBBCTIIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Methylbixin: is a naturally occurring carotenoid found in the seeds of the achiote tree (Bixa orellana). It is widely used as a food additive and colorant due to its vibrant red-orange hue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methylbixin involves the isomerization of bixin, which is the primary carotenoid in annatto seeds. The process typically includes the following steps:

    Extraction: Bixin is extracted from annatto seeds using solvents like ethanol or acetone.

    Isomerization: The extracted bixin undergoes thermal or chemical isomerization to convert it into this compound.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and isomerization processes. The extracted bixin is purified and then subjected to controlled isomerization conditions to ensure a high yield of this compound. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: trans-Methylbixin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Methylbixin is used as a reference standard in analytical chemistry for the quantification of carotenoids in various samples. Its unique properties make it a valuable tool in chromatographic techniques .

Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to inhibit the proliferation of certain cancer cell lines, making it a potential candidate for anticancer therapies .

Medicine: this compound’s antioxidant properties are also explored in the context of preventing oxidative stress-related diseases. Its ability to bind to cellular membranes and inhibit lipid peroxidation is of particular interest .

Industry: In the food industry, this compound is widely used as a natural colorant in products like cheese, margarine, and baked goods. Its stability and vibrant color make it a preferred choice over synthetic dyes .

Mechanism of Action

trans-Methylbixin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it can effectively neutralize reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isomeric form, which provides distinct chemical and physical properties compared to its cis-isomer, bixin. Its stability and vibrant color make it particularly valuable in industrial applications .

Properties

CAS No.

62697-46-5

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate

InChI

InChI=1S/C26H32O4/c1-21(13-9-15-23(3)17-19-25(27)29-5)11-7-8-12-22(2)14-10-16-24(4)18-20-26(28)30-6/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+

InChI Key

UNTSJRBZLAUZBX-VBBCTIIMSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)OC)/C)/C)/C=C/C=C(/C=C/C(=O)OC)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)OC

melting_point

204 - 205 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.